Anti-HBV Activity of Methylgomisin O: Direct Comparison with Schinlignan G
Methylgomisin O demonstrates potent and well-defined anti-HBV activity, with an IC50 value that is comparable to the novel lignan schinlignan G, establishing its place as a lead compound for further antiviral research [1]. In the HepG2 2.2.15 cell line model, Methylgomisin O inhibited HBV DNA replication with an IC50 of 5.49 μg/mL, while schinlignan G exhibited an IC50 of 5.13 μg/mL [1].
| Evidence Dimension | Anti-HBV activity (HBV DNA replication inhibition) |
|---|---|
| Target Compound Data | IC50 = 5.49 μg/mL |
| Comparator Or Baseline | Schinlignan G, IC50 = 5.13 μg/mL |
| Quantified Difference | 0.36 μg/mL difference (7.0% less potent than schinlignan G) |
| Conditions | HepG2 2.2.15 cell line, in vitro assay |
Why This Matters
This data positions Methylgomisin O as a well-characterized and potent anti-HBV agent, allowing researchers to select it with confidence over less-defined or untested lignans for studies focused on hepatitis B virus replication.
- [1] Xue Y, et al. Isolation and anti-hepatitis B virus activity of dibenzocyclooctadiene lignans from the fruits of Schisandra chinensis. Phytochemistry. 2015;116:254-260. View Source
